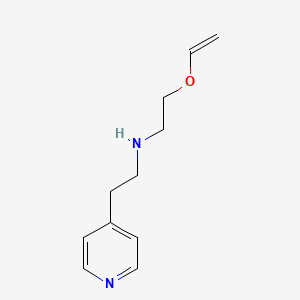
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, also known as (S)-FTAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Environmental Remediation
The use of amine-containing sorbents, including potentially (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, has been explored for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. PFAS are persistent environmental pollutants found in water supplies, posing significant health risks. Aminated sorbents rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, suggesting an innovative approach to water treatment technologies (Ateia et al., 2019).
Chemical Synthesis and Agriculture
Fluorine incorporation into agrochemicals has been a significant area of research, where compounds like this compound may serve as building blocks. Fluorinated compounds, including fluoroarenes and trifluoromethylarenes, enhance the efficacy and stability of agrochemicals. The review of methodologies for introducing fluorine into agrochemicals highlights the importance of such compounds in developing new, more effective pesticides (Wang et al., 2021).
Advanced Material Development
The synthesis and characterization of fluoropolymers, which may utilize fluorinated compounds as precursors, have vast applications in creating materials with exceptional chemical inertness, thermal stability, and low coefficients of friction. Such materials are crucial in industries ranging from electronics and aerospace to medical applications, demonstrating the versatility and importance of fluorinated compounds in advanced material science (Puts et al., 2019).
Environmental and Health Impact Studies
Research on the fate and bioavailability of fluorinated compounds, including those similar to this compound, contributes to understanding their environmental and health impacts. Studies on the accumulation of fluorinated compounds in soils and their potential toxicity to grazing animals are critical for assessing environmental risks and establishing regulatory guidelines for fluorine usage in various industries (Cronin et al., 2000).
properties
IUPAC Name |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUYTHBAQDOFSC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B3138602.png)
![N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride](/img/structure/B3138607.png)

![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)







